
(4-Carbamoyl-3-fluorophenyl)boronic acid
Overview
Description
(4-Carbamoyl-3-fluorophenyl)boronic acid (CAS: 874288-39-8) is an aromatic boronic acid derivative with the molecular formula C₇H₇BFNO₃ and a molecular weight of 182.95 g/mol . Its structure features a fluorine atom at the 3-position and a carbamoyl group (-CONH₂) at the 4-position of the phenyl ring, connected to a boronic acid (-B(OH)₂) moiety. The SMILES notation is NC(=O)C1=C(F)C=C(C=C1)B(O)O, reflecting its planar aromatic system and polar functional groups.
This compound is commercially available with a purity of 97% and is typically stored under inert conditions to prevent boroxine formation, a common equilibrium state for boronic acids .
Biological Activity
(4-Carbamoyl-3-fluorophenyl)boronic acid is a boronic acid derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits various mechanisms of action that make it a valuable tool in drug discovery and development.
- Molecular Formula : CHBFNO
- Molecular Weight : 182.95 g/mol
- CAS Number : 874288-39-8
- Purity : Typically >95% for research applications
- Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability .
The biological activity of this compound primarily revolves around its interactions with proteins and enzymes:
- Reversible Inhibition : It acts as a reversible covalent inhibitor by forming bonds with diols present in proteins, which can modulate enzyme activities .
- Enzyme Interactions : The compound can inhibit key enzymes such as proteases and kinases, impacting various biochemical pathways involved in cell signaling and metabolism.
- Cellular Effects : In cancer cells, the inhibition of specific kinases can lead to reduced proliferation and increased apoptosis, suggesting potential therapeutic applications in oncology.
Biochemical Pathways
The compound's activity influences several biochemical pathways:
- Signal Transduction : By inhibiting kinases, it alters phosphorylation states of proteins, affecting gene expression and cellular responses.
- Metabolic Regulation : It interacts with metabolic enzymes, which can lead to changes in metabolite profiles and energy production within cells.
Research Applications
This compound has diverse applications in scientific research:
- Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth through enzyme modulation.
- Biological Studies : Used as a tool for studying protein interactions and enzyme mechanisms due to its boronic acid functionality, which allows it to form reversible covalent bonds with diols .
- Material Science : Its unique properties are being explored for the development of advanced materials and sensors.
Case Study 1: Anticancer Activity
A study investigating the effects of this compound on breast cancer cell lines demonstrated significant reductions in cell viability when treated with this compound. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, leading to increased apoptosis rates.
Case Study 2: Enzyme Inhibition
Research on the inhibition of serine proteases showed that this compound effectively binds to the active site of these enzymes, preventing substrate access. This interaction highlights its potential use in therapeutic applications targeting diseases where protease activity is dysregulated.
Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Reversible inhibition of proteases and kinases |
Anticancer Potential | Induces apoptosis and reduces proliferation in cancer cell lines |
Metabolic Interaction | Modulates metabolic enzyme activity, affecting energy production |
Research Tool | Valuable for studying protein interactions and enzyme mechanisms |
Q & A
Basic Research Questions
Q. What synthetic routes and purification methods are recommended for preparing (4-Carbamoyl-3-fluorophenyl)boronic acid with high purity?
The compound is typically synthesized via Suzuki-Miyaura coupling using palladium catalysts, where the boronic acid moiety reacts with halogenated precursors. Post-synthesis, purification involves recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) or column chromatography with silica gel. Analytical validation using HPLC (≥95% purity) or LC-MS/MS (for trace impurity detection) is critical .
Q. How should researchers handle and store this compound to prevent degradation or boroxine formation?
Store at 2–8°C under inert gas (argon/nitrogen) to minimize moisture absorption and oxidative deboronation. Use anhydrous solvents (e.g., DMF, THF) during reactions. Degradation can be monitored via FT-IR (loss of B-O stretching at ~1340 cm⁻¹) or NMR (disappearance of boronic acid protons at δ 7.5–8.5 ppm) .
Q. What spectroscopic and computational methods are effective for structural characterization?
- Experimental : ¹¹B NMR (δ ~30 ppm for trigonal boronic acids), ¹H/¹³C NMR (aromatic protons and carbamoyl carbonyl at ~168 ppm), and FT-IR (amide N-H stretch at ~3300 cm⁻¹).
- Computational : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts electronic properties and optimizes geometry. SPARTAN’14 software is widely used for spectral simulation and reactivity analysis .
Advanced Research Questions
Q. How does the 3-fluoro substituent influence the electronic properties and diol-binding kinetics of this boronic acid?
Fluorine’s electron-withdrawing effect enhances boronic acid Lewis acidity, accelerating diol binding (e.g., with glucose or fructose). Stopped-flow kinetic studies show kon values correlate with substituent electronegativity: 3-fluoro derivatives exhibit ~2× faster binding than non-fluorinated analogs. Thermodynamic binding affinities (Kd) follow D-fructose > D-glucose due to cis-diol geometry .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
DFT-based Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies boron’s electron deficiency. Transition-state modeling (e.g., for Suzuki couplings) reveals steric effects from the carbamoyl group, which may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
Q. How can boroxine formation during mass spectrometry analysis be mitigated?
Derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters, preventing dehydration/trimerization. MALDI-TOF with α-cyano-4-hydroxycinnamic acid (CHCA) matrix improves signal stability. For underivatized analysis, use negative-ion ESI-MS to detect [M−H]⁻ ions without interference .
Q. What role does the carbamoyl group play in enzyme inhibition or drug design?
The carbamoyl group mimics peptide bonds, enabling reversible covalent inhibition of serine proteases (e.g., proteasome inhibitors). Molecular docking studies show hydrogen bonding between the carbamoyl NH and enzyme active sites (e.g., β5 subunit of 20S proteasome), with IC50 values in the nanomolar range .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the hydrolytic stability of fluorinated boronic acids?
Discrepancies arise from solvent polarity (e.g., aqueous vs. anhydrous DMSO) and pH. At physiological pH (7.4), 3-fluoro derivatives show 20–30% hydrolysis over 24 hours, while acidic conditions (pH <5) stabilize the boronic acid form. Always validate stability via ¹¹B NMR or HPLC before biological assays .
Q. How can researchers reconcile variations in reported binding constants (Kd) for diol interactions?
Differences stem from assay conditions: fluorescence polarization (FP) vs. isothermal titration calorimetry (ITC). For FP, use 10 mM phosphate buffer (pH 7.4) and 25°C. ITC provides ΔH and ΔS but requires higher sample purity. Normalize data to reference compounds (e.g., 4-fluorophenylboronic acid) for cross-study comparisons .
Q. Methodological Guidance
Q. What protocols optimize Suzuki-Miyaura couplings with sterically hindered substrates?
- Catalyst : Pd(OAc)2 with SPhos ligand (1:2 ratio).
- Base : Cs2CO3 in THF/H2O (3:1) at 80°C.
- Monitoring : Track boronic acid consumption via <sup>19</sup>F NMR (if fluorinated) or LC-MS. Yields >80% are achievable with 24-hour reaction times .
Q. How can researchers validate the absence of genotoxic impurities in drug candidates derived from this compound?
Use LC-MS/MS in MRM mode with a C18 column (2.1 × 50 mm, 1.7 µm). Mobile phase: 0.1% formic acid in water/acetonitrile. Limit of quantification (LOQ) <1 ppm for phenylboronic acid impurities. Confirm via spiked recovery (95–105%) and matrix-matched calibration .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include boronic acids with halogen, hydroxyl, or substituted carbamoyl groups. Their properties are compared below:
Key Observations :
- Acidity: Fluorine and carbamoyl groups are electron-withdrawing, lowering the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa 8.86) .
- Solubility : The carbamoyl group in the target compound improves water solubility compared to halogenated analogs, which are more lipophilic .
Properties
IUPAC Name |
(4-carbamoyl-3-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXXEWDYAWOZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660285 | |
Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-39-8 | |
Record name | B-[4-(Aminocarbonyl)-3-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874288-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.